molecular formula C20H21FN2O3S B10900468 6-({[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

6-({[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

Cat. No.: B10900468
M. Wt: 388.5 g/mol
InChI Key: XZVJWQOWGPKPOJ-UHFFFAOYSA-N
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Description

6-({[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a thiazole ring, a fluorophenyl group, and a cyclohexene carboxylic acid moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-({[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-({[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-({[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-({[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21FN2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

6-[[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C20H21FN2O3S/c1-10-8-15(16(19(25)26)9-11(10)2)18(24)23-20-22-17(12(3)27-20)13-4-6-14(21)7-5-13/h4-7,15-16H,8-9H2,1-3H3,(H,25,26)(H,22,23,24)

InChI Key

XZVJWQOWGPKPOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)F)C(=O)O)C

Origin of Product

United States

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